(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol
Description
Properties
CAS No. |
1159732-94-1 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-[(3R)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m1/s1 |
InChI Key |
NXIFLFFIQCQPGP-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=O)NN2 |
Canonical SMILES |
C1CNCC1C2=CC(=O)NN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has been investigated for its potential as an anticancer agent. Its structure allows for interaction with various molecular targets involved in cancer pathways. Research indicates that compounds with a pyrazole moiety exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (SB-ALL) cell lines, when evaluated using assays such as the MTT assay .
Neuroprotective Properties
The compound is also being explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress positions it as a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Effects
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has shown promise in anti-inflammatory applications. Studies have demonstrated its efficacy in reducing inflammation markers, making it a potential therapeutic agent for inflammatory diseases .
Synthetic Routes
The synthesis of (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol can be achieved through various chemical reactions involving pyrrolidine and pyrazole derivatives. Notable methods include:
- Condensation Reactions: Utilizing hydrazine derivatives to form the pyrazole ring.
- Cyclization Processes: Involving the reaction of pyrrolidine with appropriate carbonyl compounds to yield the desired structure .
Chemical Characteristics
The compound features a hydroxyl group at the 5-position of the pyrazole ring, enhancing its reactivity and biological interactions. Its molecular formula is CHNO, indicating the presence of nitrogen atoms that contribute to its biological activity .
Interaction Studies
Understanding how (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol interacts with biological targets is crucial for elucidating its mechanism of action. Recent studies have employed molecular docking techniques to predict binding affinities with key proteins involved in cancer progression and neurodegeneration. These studies found moderate to strong binding energies, suggesting significant interactions that could lead to therapeutic effects .
Comparative Analysis with Related Compounds
A comparison of (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol with structurally similar compounds reveals its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrazole | Simple pyrazole structure | Lacks pyrrolidine moiety |
| Pyrrolidine | Saturated five-membered ring | No pyrazole functionality |
| 4-Aminoantipyrine | Contains pyrazole and amine groups | Exhibits strong analgesic properties |
| (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol | Combination of pyrrolidine and pyrazole rings | Enhanced biological activity compared to simpler analogs |
Conclusion and Future Directions
(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol represents a versatile scaffold in drug development, particularly in oncology and neurology. Future research should focus on:
- In vivo Studies: To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Investigations: To fully understand its interactions at the molecular level.
- Formulation Development: To optimize delivery methods for clinical applications.
The ongoing exploration of this compound's potential underscores its significance in advancing therapeutic strategies against complex diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group (-OH) at the 5-position of the pyrazole ring enables nucleophilic substitution under mild conditions. Key reactions include:
These reactions retain stereochemical integrity at the pyrrolidine ring’s chiral center, as confirmed by NMR studies .
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the hydroxyl group:
Condensation Reactions
The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:
Mannich Reaction
Reacting with formaldehyde and amines under acidic conditions generates pyrrolidine-pyrazole hybrids with enhanced bioactivity .
Cyclocondensation
Interaction with β-keto esters or nitriles forms pyrazolo[1,5-a]pyrimidines, a scaffold with kinase inhibitory properties :
text(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol + β-keto ester → Pyrazolo[1,5-a]pyrimidine (72–89% yield)
Oxidation
The pyrrolidine ring’s secondary amine undergoes oxidation with H₂O₂ to form a pyrrolidone derivative :
text(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol → 3-(Pyrazol-5-yl)pyrrolidin-3-one (58% yield)
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this is less common due to steric hindrance .
Coordination Chemistry
The pyrazole nitrogen and pyrrolidine amine act as bidentate ligands for transition metals (e.g., Ru, Cu). Complexation with [RuCl₂(p-cymene)]₂ enhances catalytic activity in transfer hydrogenation .
Biological Interactions
While not strictly a chemical reaction, the compound’s bioactivity stems from:
-
Enzyme Inhibition : Binds to ATP pockets of kinases (e.g., Nek1, HPPD) via H-bonding with the hydroxyl group .
-
Receptor Modulation : Interacts with GABA₃ receptors through pyrrolidine’s amine group .
Key Structural Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The pyrazole scaffold is highly modular, with substituents dictating pharmacological properties. Key comparisons include:
- Pyrrolidine vs.
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro in Compound 15 ) may improve metal ion chelation in chemosensors, whereas electron-donating methoxy groups (Compound 17 ) could modulate electronic properties for target binding.
Stereochemical Considerations
Chirality significantly impacts bioactivity. For example:
- The (R) configuration in the target compound may optimize interactions with chiral enzyme pockets, analogous to (3R,5R) -configured pyrrolidine derivatives in beta-secretase inhibition .
Key Research Findings and Implications
- Aryl groups with electron-withdrawing substituents improve chemosensing efficacy .
- Stereochemical Optimization : The R-configuration may be critical for high-affinity binding, as seen in related oxadiazole-pyrrolidine hybrids .
Preparation Methods
Optimization Parameters
Analytical Techniques
-
NMR Spectroscopy : Confirms regiochemistry (e.g., pyrazole proton assignments at δ 7.2–8.0 ppm).
-
Mass Spectrometry : Validates molecular weight (m/z 153.18 for [M+H]⁺).
-
Chiral HPLC : Measures enantiomeric excess (>98% ee achievable).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | N/A | One-pot synthesis | Requires pre-functionalized hydrazine |
| Suzuki-Miyaura Coupling | 50–70 | >98 | Modularity | Cost of palladium catalysts |
| Asymmetric Hydrogenation | 60–75 | >99 | Direct enantioselectivity | Specialized equipment required |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
